REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[OH-].[Na+].Cl[CH2:13][CH2:14][OH:15]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:13][CH2:14][OH:15] |f:1.2|
|
Name
|
|
Quantity
|
43.2 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 2 hr
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the viscous residue was partitioned between 300 ml of 15% sodium hydroxide solution and 500 ml of ethyl ether
|
Type
|
WASH
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Details
|
The organic layer was washed with 200 ml of 15% sodium hydroxide solution, 300 ml of water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OCCO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |